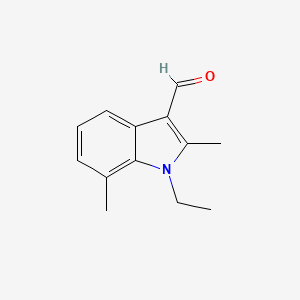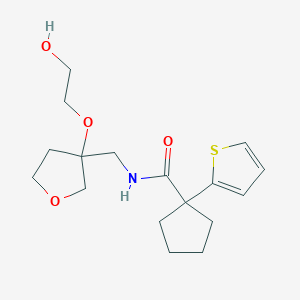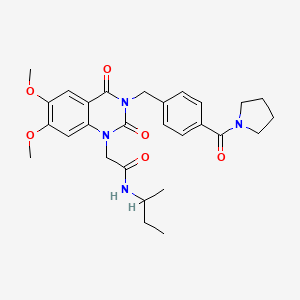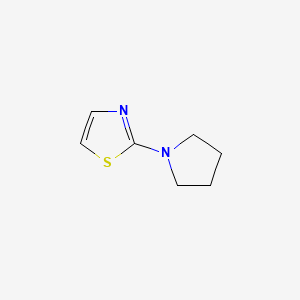![molecular formula C25H21ClN2O4S B2479619 2-[3-(4-chlorophenyl)sulfonyl-6-methyl-4-oxoquinolin-1-yl]-N-(2-methylphenyl)acetamide CAS No. 866725-49-7](/img/structure/B2479619.png)
2-[3-(4-chlorophenyl)sulfonyl-6-methyl-4-oxoquinolin-1-yl]-N-(2-methylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-[3-(4-chlorophenyl)sulfonyl-6-methyl-4-oxoquinolin-1-yl]-N-(2-methylphenyl)acetamide is a useful research compound. Its molecular formula is C25H21ClN2O4S and its molecular weight is 480.96. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Cytotoxic Activity
The compound has been investigated for its potential in cancer treatment due to its cytotoxic activity against various cancer cell lines. In a study, novel sulfonamide derivatives, including structures related to the given chemical, showed significant anticancer activity. Specifically, one derivative was highlighted for its potent efficacy against breast cancer cell lines, demonstrating a lower IC50 value compared to the reference drug 5-fluorouracil, suggesting its potential as a promising anticancer agent (Ghorab et al., 2015).
Antimicrobial Activity
Another area of application involves the antimicrobial properties of related quinazolinone compounds. For example, certain derivatives were synthesized and found to exhibit antibacterial and antifungal activities against various strains of bacteria and fungi. This suggests the compound's potential utility in developing new antimicrobial agents, which is critical given the rising concern over antibiotic resistance (Desai et al., 2007).
Antiviral Activity
In the context of viral infections, a novel anilidoquinoline derivative, closely related to the queried compound, demonstrated significant antiviral and antiapoptotic effects in vitro. It showed a notable decrease in viral load and an increase in survival rates in animal models infected with the Japanese encephalitis virus, indicating its potential therapeutic efficacy in treating viral encephalitis (Ghosh et al., 2008).
Hemostatic Activity
The compound's derivatives have also been explored for their hemostatic activity. Specifically, a study on (4-methyl-2-oxo-1,2-dihydroquinoline-6-sulfonyl)acetanilides, which share a structural resemblance, revealed their potential in influencing the blood coagulation system, indicating a possible application in managing bleeding disorders (Zubkov et al., 2010).
Optoelectronic Properties
Investigations into the optoelectronic properties of hydroquinoline derivatives, including those similar to the compound , have been conducted. These studies are aimed at understanding the compounds' structural, electronic, and optical properties to assess their suitability for use in optoelectronic devices, showcasing the compound's versatility beyond biomedical applications (Irfan et al., 2020).
properties
IUPAC Name |
2-[3-(4-chlorophenyl)sulfonyl-6-methyl-4-oxoquinolin-1-yl]-N-(2-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21ClN2O4S/c1-16-7-12-22-20(13-16)25(30)23(33(31,32)19-10-8-18(26)9-11-19)14-28(22)15-24(29)27-21-6-4-3-5-17(21)2/h3-14H,15H2,1-2H3,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIUIUQUCSBQMLM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C=C(C2=O)S(=O)(=O)C3=CC=C(C=C3)Cl)CC(=O)NC4=CC=CC=C4C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

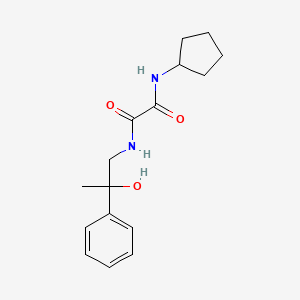
![1-((3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-5-(3-fluorophenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2479542.png)
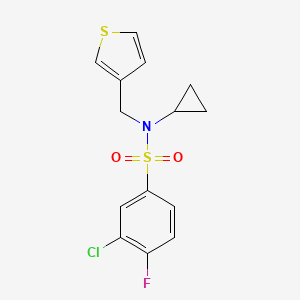
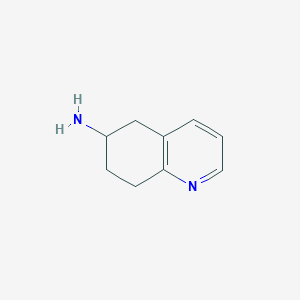
![1-{3-[(4-Chlorophenyl)sulfonyl]-2-hydroxypropyl}-2-pyrrolidinone](/img/structure/B2479545.png)
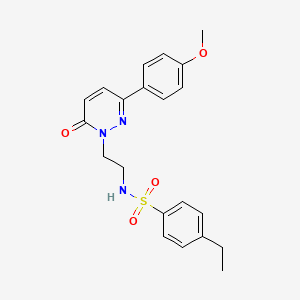
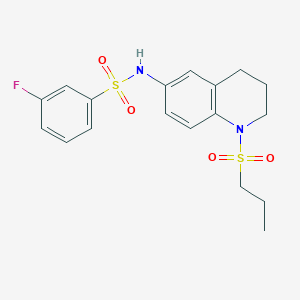
![7-Azaspiro[4.6]undec-9-ene hydrochloride](/img/structure/B2479548.png)
![N-benzyl-3-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)propanamide](/img/no-structure.png)
